molecular formula C10H20O5 B12606913 Heptanoic acid, 5,6,7-trihydroxy-, 1-methylethyl ester, (5S,6R)- CAS No. 879203-35-7

Heptanoic acid, 5,6,7-trihydroxy-, 1-methylethyl ester, (5S,6R)-

Cat. No.: B12606913
CAS No.: 879203-35-7
M. Wt: 220.26 g/mol
InChI Key: GXFJXAJYBNILOO-DTWKUNHWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Heptanoic acid, 5,6,7-trihydroxy-, 1-methylethyl ester, (5S,6R)- is a chemical compound with the molecular formula C10H20O5. It is a derivative of heptanoic acid, featuring three hydroxyl groups and an ester linkage with 1-methylethyl. This compound is known for its unique stereochemistry, with specific configurations at the 5th and 6th carbon atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Heptanoic acid, 5,6,7-trihydroxy-, 1-methylethyl ester, (5S,6R)- typically involves the esterification of heptanoic acid derivatives. One common method is the reaction of heptanoic acid with isopropanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to facilitate the formation of the ester bond.

Industrial Production Methods

Industrial production of this compound may involve more efficient catalytic processes to ensure high yield and purity. Techniques such as continuous flow reactors and the use of solid acid catalysts can be employed to optimize the esterification process.

Chemical Reactions Analysis

Types of Reactions

Heptanoic acid, 5,6,7-trihydroxy-, 1-methylethyl ester, (5S,6R)- can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Nucleophiles such as halides or amines can be used in the presence of a base.

Major Products Formed

    Oxidation: Formation of heptanoic acid derivatives with additional carboxyl groups.

    Reduction: Formation of heptanol derivatives.

    Substitution: Formation of substituted heptanoic acid esters.

Scientific Research Applications

Heptanoic acid, 5,6,7-trihydroxy-, 1-methylethyl ester, (5S,6R)- has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of Heptanoic acid, 5,6,7-trihydroxy-, 1-methylethyl ester, (5S,6R)- involves its interaction with specific molecular targets. The hydroxyl groups can form hydrogen bonds with enzymes or receptors, influencing their activity. The ester linkage can undergo hydrolysis, releasing the active heptanoic acid derivative, which can then participate in various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Heptanoic acid, 5,6,7-trihydroxy-, methyl ester: Similar structure but with a methyl ester group instead of 1-methylethyl.

    Heptanoic acid, 5,6,7-trihydroxy-, ethyl ester: Similar structure but with an ethyl ester group.

Uniqueness

Heptanoic acid, 5,6,7-trihydroxy-, 1-methylethyl ester, (5S,6R)- is unique due to its specific stereochemistry and the presence of three hydroxyl groups, which confer distinct chemical and biological properties

Properties

CAS No.

879203-35-7

Molecular Formula

C10H20O5

Molecular Weight

220.26 g/mol

IUPAC Name

propan-2-yl (5S,6R)-5,6,7-trihydroxyheptanoate

InChI

InChI=1S/C10H20O5/c1-7(2)15-10(14)5-3-4-8(12)9(13)6-11/h7-9,11-13H,3-6H2,1-2H3/t8-,9+/m0/s1

InChI Key

GXFJXAJYBNILOO-DTWKUNHWSA-N

Isomeric SMILES

CC(C)OC(=O)CCC[C@@H]([C@@H](CO)O)O

Canonical SMILES

CC(C)OC(=O)CCCC(C(CO)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.